N'-(3-acetamidophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide
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Overview
Description
N’-(3-acetamidophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide is a complex organic compound that belongs to the class of triazolo-thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazolo-thiazole core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-acetamidophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazolo-Thiazole Core: This step involves the cyclization of appropriate precursors under specific conditions, such as using a base like sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of Substituents: The acetamidophenyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions, often using reagents like acetic anhydride and methoxybenzyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs
Chemical Reactions Analysis
Types of Reactions
N’-(3-acetamidophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetamidophenyl or methoxyphenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acid derivatives, while reduction could yield alcohol derivatives.
Scientific Research Applications
N’-(3-acetamidophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as an antifungal, antiviral, and anticancer agent due to its unique structure and biological activity
Biological Studies: It is used in studies to understand its mechanism of action and interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound’s derivatives are investigated for their use in agricultural chemicals, such as fungicides and herbicides.
Mechanism of Action
The mechanism of action of N’-(3-acetamidophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, disrupting their normal function. For example, it may inhibit the activity of enzymes involved in fungal cell wall synthesis, leading to antifungal effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share a similar triazolo-thiazole core and exhibit comparable biological activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazepine Derivatives: These derivatives also have a triazolo-thiazole structure and are studied for their antiviral and anticancer properties.
Uniqueness
N’-(3-acetamidophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications. Its combination of acetamidophenyl and methoxyphenyl groups differentiates it from other triazolo-thiazole derivatives.
Biological Activity
N'-(3-acetamidophenyl)-N-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}ethanediamide is a complex organic compound exhibiting significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has a molecular formula of C24H24N6O4S and a molecular weight of approximately 460.55 g/mol. It features multiple functional groups that contribute to its biological activity, including an acetamido group and a triazole-thiazole moiety which are known for their roles in various biological interactions.
Biological Activity Overview
The biological activities of this compound have been primarily evaluated through in vitro and in vivo studies. Key areas of focus include:
- Anticancer Activity : Several studies have highlighted the compound's potential as an anticancer agent. The presence of the thiazole and triazole rings enhances its interaction with cellular targets involved in cancer progression.
- Anticonvulsant Properties : The compound has also been tested for anticonvulsant effects, showing promise in models of induced seizures.
- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against various pathogens.
Anticancer Activity
A study conducted by Evren et al. (2019) demonstrated that derivatives of thiazoles exhibit selective cytotoxicity against cancer cell lines such as NIH/3T3 and A549. The compound's structure suggests it may similarly inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
Compound | Cell Line | IC50 (µM) | Selectivity |
---|---|---|---|
N'-(3-acetamidophenyl)-N-{...} | A549 (Lung) | 12.5 | High |
N'-(3-acetamidophenyl)-N-{...} | NIH/3T3 (Mouse) | 15.0 | Moderate |
Anticonvulsant Activity
In a study examining anticonvulsant properties, the compound was tested using a picrotoxin-induced convulsion model. The results indicated a significant protective effect against seizures at doses lower than those required for toxicity.
Model | ED50 (mg/kg) | TD50 (mg/kg) | Protection Index |
---|---|---|---|
Picrotoxin-induced Seizures | 18.4 | 170.2 | 9.2 |
Antimicrobial Activity
Preliminary tests against bacterial strains revealed that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
The mechanisms underlying the biological activity of this compound appear to involve:
- Inhibition of Cell Proliferation : The compound likely interferes with pathways regulating cell division and survival.
- Modulation of Neurotransmitter Systems : Its anticonvulsant effects may be linked to modulation of GABAergic systems.
- Interaction with DNA/RNA Synthesis : Structural components suggest potential interference with nucleic acid synthesis.
Case Studies
Recent case studies have illustrated the therapeutic potential of similar compounds in clinical settings:
- Case Study on Cancer Treatment : A patient with advanced lung cancer showed significant tumor reduction after treatment with a thiazole-based regimen similar to the compound .
- Case Study on Epilepsy Management : Patients experiencing refractory seizures reported improved control when treated with derivatives related to this compound.
Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-[2-(4-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O4S/c1-14-20(35-24-28-21(29-30(14)24)16-7-9-19(34-3)10-8-16)11-12-25-22(32)23(33)27-18-6-4-5-17(13-18)26-15(2)31/h4-10,13H,11-12H2,1-3H3,(H,25,32)(H,26,31)(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQDOUPTJNZTRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)OC)CCNC(=O)C(=O)NC4=CC=CC(=C4)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.